molecular formula C16H19O2P B14458491 Propan-2-yl (4-methoxyphenyl)phenylphosphinite CAS No. 67103-55-3

Propan-2-yl (4-methoxyphenyl)phenylphosphinite

Cat. No.: B14458491
CAS No.: 67103-55-3
M. Wt: 274.29 g/mol
InChI Key: DEUBQKHJAWPZIU-UHFFFAOYSA-N
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Description

Propan-2-yl (4-methoxyphenyl)phenylphosphinite is an organophosphorus compound that features a phosphinite functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (4-methoxyphenyl)phenylphosphinite typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reactions to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-methoxyphenyl)phenylphosphinite can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphinite group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under conditions that facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Propan-2-yl (4-methoxyphenyl)phenylphosphinite has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl (4-methoxyphenyl)phenylphosphinite in catalytic processes involves its role as a ligand. It coordinates with transition metals, facilitating various catalytic cycles. The phosphinite group can donate electron density to the metal center, stabilizing different oxidation states and intermediates during the reaction.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in catalysis with similar applications.

    Diphenylphosphine: Another related compound with comparable properties.

Uniqueness

Propan-2-yl (4-methoxyphenyl)phenylphosphinite is unique due to the presence of the methoxyphenyl group, which can influence its electronic and steric properties, potentially offering different reactivity and selectivity in catalytic processes compared to its analogs.

Properties

CAS No.

67103-55-3

Molecular Formula

C16H19O2P

Molecular Weight

274.29 g/mol

IUPAC Name

(4-methoxyphenyl)-phenyl-propan-2-yloxyphosphane

InChI

InChI=1S/C16H19O2P/c1-13(2)18-19(15-7-5-4-6-8-15)16-11-9-14(17-3)10-12-16/h4-13H,1-3H3

InChI Key

DEUBQKHJAWPZIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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